molecular formula C8H13NO3 B12898010 But-3-en-2-yl oxazolidine-4-carboxylate

But-3-en-2-yl oxazolidine-4-carboxylate

Cat. No.: B12898010
M. Wt: 171.19 g/mol
InChI Key: MELVGCNEMLLDEG-UHFFFAOYSA-N
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Description

But-3-en-2-yl oxazolidine-4-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the oxazolidine family, which is known for its significant biological and chemical properties. Oxazolidines are widely studied due to their applications in pharmaceuticals, natural product synthesis, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of But-3-en-2-yl oxazolidine-4-carboxylate typically involves multicomponent reactions of 1,2-amino alcohols. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as CuI and CuBr2 under microwave irradiation to achieve high yields .

Industrial Production Methods

Industrial production of oxazolidines, including this compound, often employs scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

But-3-en-2-yl oxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinones, while reduction can produce amino alcohols.

Scientific Research Applications

But-3-en-2-yl oxazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Investigated for its role in the development of new pharmaceuticals, particularly antibiotics.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of But-3-en-2-yl oxazolidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit protein synthesis by binding to the peptidyl transferase center of the ribosome, similar to other oxazolidinones . This interaction disrupts the formation of peptide bonds, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Similar Compounds

    Oxazolidinones: Compounds like linezolid and tedizolid, which are used as antibiotics.

    Oxazolines: Similar in structure but with different chemical properties and applications.

Uniqueness

But-3-en-2-yl oxazolidine-4-carboxylate is unique due to its specific structural features and reactivity.

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

but-3-en-2-yl 1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C8H13NO3/c1-3-6(2)12-8(10)7-4-11-5-9-7/h3,6-7,9H,1,4-5H2,2H3

InChI Key

MELVGCNEMLLDEG-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)OC(=O)C1COCN1

Origin of Product

United States

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